3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione
Overview
Description
3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.188 g/mol . This compound belongs to the class of oxazolidinediones, which are characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione typically involves the cyclization of amines with aldehydes, resulting in the formation of the oxazolidine ring . One common method involves the reaction of 1,2-amino alcohols with aldehydes or ketones under mild conditions . The reaction is usually carried out in the presence of a catalyst, such as a transition metal, to facilitate the cyclization process .
Industrial Production Methods
The process may include additional purification steps to ensure the compound’s purity and quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of substituted oxazolidines .
Scientific Research Applications
3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-phenyl-1,3-oxazolidine: Similar in structure but lacks the dione functionality.
5-(chloromethyl)-2,3-diphenyl-1,3-oxazolidine: Contains additional phenyl groups and a chloromethyl substituent.
2-(4-chlorophenyl)-3-methyl-1,3-oxazolidine: Features a chlorophenyl group instead of a phenyl group.
Uniqueness
3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione is unique due to its specific oxazolidinedione structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-5-phenyl-1,3-oxazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-11-9(12)8(14-10(11)13)7-5-3-2-4-6-7/h2-6,8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLVWVUSHAFTTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(OC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874157 | |
Record name | 3-ME-5-PH OXAZOLIDINE-2,4-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5841-66-7 | |
Record name | 3-ME-5-PH OXAZOLIDINE-2,4-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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